

# refining ADC purification to remove unconjugated drug-linker.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MAL-di-EG-Val-Cit-PAB-MMAE

Cat. No.: B1151225

Get Quote

# Technical Support Center: Refining ADC Purification

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unconjugated drug-linker from ADC preparations.

## Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated drug-linker from my ADC product?

The presence of unconjugated, or free, drug-linker in your final ADC product is a critical quality attribute that must be strictly controlled.[1][2] These free cytotoxic agents do not target tumor cells and can lead to systemic toxicity, narrowing the therapeutic window of the ADC.[1][3][4] Furthermore, residual free drug can complicate the accurate determination of the drug-to-antibody ratio (DAR), a key parameter influencing ADC efficacy and safety.[5][6] Regulatory agencies require thorough removal and quantification of these impurities to ensure product safety and consistency.[7]

Q2: What are the primary methods for removing unconjugated drug-linker during ADC purification?

### Troubleshooting & Optimization





Several chromatography and filtration techniques are employed to separate unconjugated drug-linkers from the final ADC product. The most common methods include:

- Hydrophobic Interaction Chromatography (HIC): This is a widely used technique that
  separates molecules based on their hydrophobicity.[8][9] Since the drug-linker is typically
  hydrophobic, ADCs with different DARs, as well as the unconjugated antibody, will exhibit
  varying degrees of hydrophobicity, allowing for their separation from the free drug-linker.[10]
  [11]
- Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge.[3][11] It can be effective in removing charged drug-linker species and other processrelated impurities.[11]
- Size Exclusion Chromatography (SEC): SEC separates molecules based on their size.[12]
   [13][14] It can effectively separate the large ADC from the much smaller unconjugated drug-linker.[12][15]
- Tangential Flow Filtration (TFF): Also known as ultrafiltration/diafiltration (UF/DF), TFF is a rapid and scalable method for buffer exchange and the removal of small molecules like unconjugated drug-linkers from the larger ADC product.[12][16][17]

Q3: How do I choose the most appropriate purification method for my specific ADC?

The choice of purification method depends on several factors, including the physicochemical properties of your antibody, drug-linker, and the resulting ADC. The conjugation chemistry (e.g., cysteine vs. lysine conjugation) also plays a significant role.[18] For instance, HIC is particularly well-suited for separating cysteine-conjugated ADCs with different DAR values.[11] A multi-step purification strategy combining different techniques is often necessary to achieve the desired purity.[18]

### **Troubleshooting Guide**

This guide addresses common issues encountered during the removal of unconjugated druglinker.



## Issue 1: High Levels of Residual Unconjugated Drug-Linker After Purification

Possible Causes & Solutions

| Cause                                               | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                   |
|-----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Suboptimal Chromatography Conditions                | HIC: Optimize the salt concentration in the loading and elution buffers. A higher salt concentration generally enhances hydrophobic interactions.[9][19] Screen different resins to find one with the appropriate hydrophobicity for your ADC.[20] IEX: Adjust the pH and ionic strength of the buffers to maximize the charge difference between the ADC and the free drug-linker.[21] |
| Inefficient Tangential Flow Filtration (TFF)        | Increase the number of diafiltration volumes to ensure complete removal of the small molecule.  Optimize the transmembrane pressure and cross-flow rate to prevent membrane fouling and improve clearance.[17]                                                                                                                                                                          |
| Drug-Linker Aggregation                             | The free drug-linker may self-associate or interact with the ADC, making it difficult to remove. Consider adding organic solvents to the purification buffers to disrupt these interactions, but ensure compatibility with your ADC's stability.[22]                                                                                                                                    |
| Inadequate Quenching of the Conjugation<br>Reaction | Unreacted drug-linker may persist if the quenching step is incomplete. Ensure a sufficient excess of the quenching agent is used and that the reaction goes to completion.[7]                                                                                                                                                                                                           |

## **Issue 2: Low ADC Recovery After Purification**

Possible Causes & Solutions



| Cause                                       | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                  |
|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ADC Precipitation on the Column             | HIC: High hydrophobicity of the ADC can lead to strong binding and precipitation. Try using a less hydrophobic resin or decreasing the salt concentration in the loading buffer.[19] Adding a non-polar solvent to the mobile phase can also help. IEX: The ADC may precipitate if the buffer pH is close to its isoelectric point. Operate at a pH where the ADC is sufficiently charged and soluble. |
| Non-specific Binding to Membranes or Resins | Block non-specific binding sites on TFF membranes by pre-treating with a protein solution like bovine serum albumin. For chromatography, screen different resins and buffer conditions to minimize non-specific interactions.                                                                                                                                                                          |
| Aggregation of the ADC                      | The purification process itself can induce aggregation. Analyze samples by SEC before and after each purification step to identify the source of aggregation.[23] Modify buffer conditions (pH, ionic strength, excipients) to improve ADC stability.                                                                                                                                                  |

## **Experimental Protocols**

# Protocol 1: Removal of Unconjugated Drug-Linker using Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general guideline for purifying ADCs and removing free drug-linker using HIC.[8][10]

#### Materials:

• HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)



- HPLC or FPLC system
- Binding Buffer: High salt buffer (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
- Elution Buffer: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- Crude ADC conjugation mixture

#### Procedure:

- Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Binding Buffer.
- Sample Preparation: Dilute the crude ADC mixture with Binding Buffer to a final salt concentration that promotes binding of the ADC to the resin.
- Sample Loading: Load the prepared sample onto the equilibrated column at a controlled flow rate.
- Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound material, including some of the unconjugated drug-linker.
- Elution: Elute the bound ADC using a linear gradient from 100% Binding Buffer to 100%
  Elution Buffer over 10-20 CVs. The unconjugated drug-linker, being more hydrophobic, will
  typically elute later than the ADC.
- Fraction Collection: Collect fractions throughout the elution gradient.
- Analysis: Analyze the collected fractions using analytical techniques such as SEC-HPLC and RP-HPLC to determine ADC concentration, aggregation, and the level of residual free druglinker.[24]

## Protocol 2: Unconjugated Drug-Linker Removal by Tangential Flow Filtration (TFF)



This protocol outlines a general procedure for removing unconjugated drug-linker using TFF. [12][16][17]

#### Materials:

- TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)
- Diafiltration Buffer (the final formulation buffer for the ADC)
- Crude ADC conjugation mixture

#### Procedure:

- System Setup and Equilibration: Install the TFF membrane and equilibrate the system with Diafiltration Buffer.
- Sample Concentration (Optional): Concentrate the crude ADC mixture to a desired volume.
- Diafiltration: Begin the diafiltration process by adding Diafiltration Buffer to the sample reservoir at the same rate as the permeate is being removed.
- Buffer Exchange: Continue the diafiltration for a minimum of 5-10 diavolumes to ensure thorough removal of the small molecular weight unconjugated drug-linker.
- Final Concentration: After diafiltration, concentrate the ADC to the desired final concentration.
- Recovery: Recover the purified ADC from the TFF system.
- Analysis: Analyze the purified ADC for product concentration, purity, and residual free druglinker levels.

### **Visualizations**





Click to download full resolution via product page

Caption: General workflow for ADC purification to remove unconjugated drug-linker.





Click to download full resolution via product page

Caption: Mechanism of separating ADC species using Hydrophobic Interaction Chromatography.





Click to download full resolution via product page

Caption: Decision tree for troubleshooting high residual free drug-linker.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 2. Current approaches for the purification of antibody-drug conjugates PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of cation exchange chromatography in the purification of ADC Bestchrom [bestchrom.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates [bocsci.com]
- 6. hpst.cz [hpst.cz]
- 7. Improving ADC Production and Purification CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Purification of ADCs by HIC Creative Biolabs [creative-biolabs.com]
- 11. adc.bocsci.com [adc.bocsci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of hydrophobic-interaction chromatography resins for purification of antibodydrug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. susupport.com [susupport.com]







- 17. pubs.acs.org [pubs.acs.org]
- 18. lonza.com [lonza.com]
- 19. Purification of ADCs by Hydrophobic Interaction Chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Development of a Single-Step Antibody—Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. pharmafocusamerica.com [pharmafocusamerica.com]
- To cite this document: BenchChem. [refining ADC purification to remove unconjugated drug-linker.]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1151225#refining-adc-purification-to-remove-unconjugated-drug-linker]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com